2-chloro-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 3-hydroxy-1-benzothiophene-2-carbaldehyde. The reaction is usually carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred under reflux conditions for several hours to yield the desired hydrazone .
Chemical Reactions Analysis
2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative and antioxidative effects, making it a candidate for anticancer research.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and materials development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific histone demethylase 1A, which plays a role in chromatin remodeling and gene expression . Additionally, the compound’s ability to chelate iron ions contributes to its antiproliferative effects by disrupting iron metabolism in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide include:
4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical properties and applications.
E-2-chloro-N’-[(1-(5-chloro-2-hydroxyphenyl)propylidene]benzohydrazide:
The uniqueness of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11ClN2O2S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-7-3-1-5-10(12)16(21)19-18-9-14-15(20)11-6-2-4-8-13(11)22-14/h1-9,20H,(H,19,21)/b18-9+ |
InChI Key |
SUVPFDJQJOQWIX-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/NC(=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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